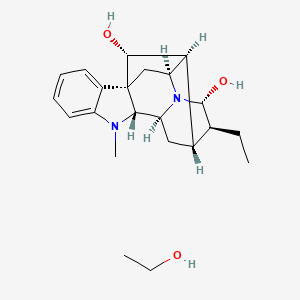

Ajmaline monoethanolate

Description

Ajmaline monoethanolate (C₂₀H₂₆N₂O₂·C₂H₆O, molecular weight: 372.5) is a monoethanolate solvate form of ajmaline, a class Ia antiarrhythmic alkaloid derived from Rauwolfia serpentina . The monoethanolate form enhances ajmaline’s physicochemical stability and solubility profile, as solvates often improve crystallization and purification processes compared to free bases or hydrochloride salts .

This compound is utilized in clinical settings for diagnosing and treating ventricular arrhythmias, including Brugada syndrome and short QT syndrome type 1 (SQT1) . Its pharmacological efficacy stems from its ability to reduce the hERG channel "window current" (a key arrhythmogenic factor in SQT1) and slow deactivation kinetics, thereby restoring normal repolarization .

Properties

CAS No. |

60991-48-2 |

|---|---|

Molecular Formula |

C22H32N2O3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

ethanol;(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2.C2H6O/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;3H,2H2,1H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1 |

InChI Key |

ASXHFVPFQMMNNZ-LCJCZRDQSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.CCO |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ajmaline monoethanolate can be synthesized through the reaction of ajmaline with ethanol under controlled conditions. The process involves dissolving ajmaline in ethanol and allowing the reaction to proceed at a specific temperature and pressure to form the monoethanolate derivative .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of ajmaline from Rauwolfia serpentina, followed by its reaction with ethanol. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ajmaline monoethanolate undergoes various chemical reactions, including:

Oxidation: Ajmaline can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in ajmaline.

Substitution: Ajmaline can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various ajmaline derivatives, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Ajmaline monoethanolate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and ion channels.

Medicine: Primarily used as an antiarrhythmic agent to treat conditions like atrial fibrillation and ventricular tachycardia

Industry: Employed in the development of new pharmaceuticals and diagnostic agents

Mechanism of Action

Ajmaline monoethanolate exerts its effects by blocking sodium channels in cardiac cells, which alters the action potentials and helps to stabilize abnormal heart rhythms. This mechanism involves binding to the sodium channels and preventing the influx of sodium ions, thereby reducing excitability and conduction velocity in the heart .

Comparison with Similar Compounds

Research Implications

This compound’s unique profile—moderate hERG inhibition combined with window current reduction and deactivation slowing—makes it a tailored option for SQT1 patients with hERG mutations . However, its lower purity (98.7% vs. 99.2% in non-solvate forms) may necessitate stricter quality control in manufacturing .

In contrast, hydroquinidine and quinidine offer broader ion channel blockade but carry higher proarrhythmic risks, while efonidipine monoethanolate exemplifies how solvent choice (ethanolate vs. hydrochloride) can redirect therapeutic applications entirely .

Q & A

Q. What are the standard methodologies for characterizing the purity and stereochemistry of ajmaline monoethanolate in synthetic studies?

this compound’s purity and stereochemical configuration are typically confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight verification. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for resolving stereochemical ambiguities, particularly at chiral centers in the β-carboline backbone. For quantitative purity analysis, elemental analysis (C, H, N) and X-ray crystallography are recommended to validate structural integrity .

Q. How do researchers design in vitro models to evaluate this compound’s antiarrhythmic effects on cardiac ion channels?

A common approach involves using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to study ajmaline’s modulation of hERG (Kv11.1) potassium channels. Voltage-clamp electrophysiology is employed to measure changes in current amplitude, activation/inactivation kinetics, and recovery from inactivation. To isolate hERG-specific effects, complementary assays (e.g., patch-clamp on transfected HEK293 cells expressing wild-type or mutant hERG channels) are used to control for off-target interactions with L-type calcium or sodium channels .

Q. What are the key considerations for selecting solvent systems in this compound synthesis?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for Pictet-Spengler reactions due to their ability to stabilize intermediates. However, ethanolamine’s presence in this compound necessitates anhydrous conditions to avoid ester hydrolysis. Solvent selection must balance reaction efficiency (e.g., yield, reaction time) with the need to preserve the monoethanolate adduct’s stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in ajmaline’s dual pro- and anti-arrhythmic effects across different experimental models?

Contradictions often arise from variations in hERG isoform expression or mutation-specific effects (e.g., N588K mutation in SQT1 syndrome). A systematic approach involves:

- Comparing ajmaline’s effects on wild-type vs. mutant hERG channels using site-directed mutagenesis.

- Cross-referencing electrophysiological data with action potential duration (APD) measurements in hiPSC-CMs.

- Incorporating computational modeling to predict how ajmaline’s multi-channel inhibition (hERG, Ito, IK1) alters cardiac repolarization dynamics .

Q. What strategies optimize cis-selectivity in this compound synthesis via the Pictet-Spengler reaction?

Cis-selectivity is achieved by:

- Conducting reactions at low temperatures (−20°C to 0°C) to favor kinetic control over thermodynamic pathways.

- Introducing π-stacking groups (e.g., benzyl, pivaloyl) at the C(3) and C(5) positions of the tryptophan precursor to sterically bias cyclization.

- Validating stereochemical outcomes via NOESY NMR to confirm spatial proximity of key protons in the cis-configuration .

Q. How should researchers address discrepancies in ajmaline’s hERG channel inactivation kinetics between patch-clamp and fluorescence-based assays?

Discrepancies may stem from assay-specific limitations:

- Patch-clamp : Provides direct current measurements but lacks throughput for high-content screening.

- Fluorescence assays (e.g., FLIPR Tetra) : Offer high throughput but may miss voltage-dependent inactivation nuances. A hybrid approach combines patch-clamp validation of key findings with fluorescence-based screening to identify context-dependent effects (e.g., temperature, calcium modulation) .

Methodological Challenges and Solutions

Q. What experimental controls are critical when studying ajmaline’s effects on hiPSC-CMs?

- Baseline APD calibration : Use known hERG blockers (e.g., E-4031) to establish control responses.

- Off-target inhibition : Include L-type calcium channel blockers (nifedipine) to isolate hERG-specific effects.

- Batch variability : Normalize data to cell-line-specific APD profiles to account for hiPSC-CM maturation differences .

Q. How can synthetic pathways for this compound be modified to improve yield while maintaining stereochemical fidelity?

- Replace traditional benzyl protecting groups with pivaloyl groups to reduce steric hindrance during cyclization.

- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of tryptophan derivative to aldehyde precursor) to minimize byproducts.

- Employ flow chemistry for precise control over reaction temperature and mixing efficiency in critical steps .

Data Interpretation and Reporting

Q. How should researchers present conflicting data on ajmaline’s window current modulation in peer-reviewed manuscripts?

- Clearly demarcate experimental conditions (e.g., voltage protocols, cell types) in tables or supplementary materials.

- Use statistical overlays in current-voltage (I-V) plots to highlight significant deviations.

- Discuss limitations (e.g., species-specific channel isoforms) in the context of clinical translatability .

Q. What frameworks are recommended for analyzing ajmaline’s multi-channel inhibition profiles in arrhythmia models?

- Apply systems pharmacology models to quantify the relative contributions of hERG, Ito, and IK1 inhibition to APD prolongation.

- Use principal component analysis (PCA) to identify dominant variables (e.g., τ of inactivation, recovery kinetics) across datasets.

- Cross-validate findings with in silico cardiac action potential simulations (e.g., O’Hara-Rudy human ventricular model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.